Ethyl 2-hydroxyoctadecanoate

Description

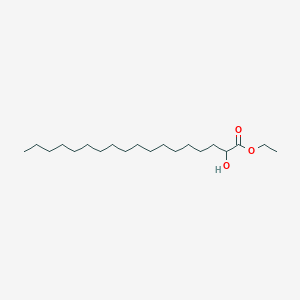

Ethyl 2-hydroxyoctadecanoate is an ester derivative of 2-hydroxyoctadecanoic acid (C₁₈H₃₆O₃), where the hydroxyl group of the carboxylic acid is replaced by an ethoxy group (-OCH₂CH₃). This compound belongs to the class of hydroxy fatty acid esters, which are characterized by a hydroxyl group on the alkyl chain and ester functionality.

Key inferred properties of this compound:

- Molecular formula: Likely C₂₀H₄₀O₃ (assuming esterification of 2-hydroxyoctadecanoic acid with ethanol).

- Functional groups: A hydroxyl (-OH) group at the 2nd carbon and an ethyl ester (-COOCH₂CH₃) at the terminal carboxyl group.

- Applications: Potential use in industrial and scientific research, similar to Mthis compound, which is employed in lipid studies and surfactant synthesis .

Properties

IUPAC Name |

ethyl 2-hydroxyoctadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)20(22)23-4-2/h19,21H,3-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQZSVKKTPUAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596714 | |

| Record name | Ethyl 2-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152103-61-2 | |

| Record name | Ethyl 2-hydroxyoctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxyoctadecanoate can be synthesized through the esterification of 2-hydroxyoctadecanoic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxyoctadecanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 2-oxooctadecanoate.

Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 2-hydroxyoctadecanol.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with other acids to form different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Acid chlorides or anhydrides can be used in the presence of a base to facilitate esterification reactions.

Major Products Formed

Oxidation: Ethyl 2-oxooctadecanoate

Reduction: Ethyl 2-hydroxyoctadecanol

Substitution: Various esters depending on the acid used

Scientific Research Applications

Ethyl 2-hydroxyoctadecanoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is used in the production of cosmetics, lubricants, and surfactants due to its emollient and stabilizing properties.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxyoctadecanoate involves its interaction with biological membranes and enzymes. The hydroxyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the ester group can be hydrolyzed by esterases, releasing the active 2-hydroxyoctadecanoic acid, which can interact with various molecular targets and pathways.

Comparison with Similar Compounds

Methyl 2-Hydroxyoctadecanoate

Mthis compound (CAS 16742-51-1) serves as the closest structural analog, differing only in the ester alkyl group (methyl vs. ethyl). Key data from includes:

Key Differences :

2-Hydroxyoctadecanoic Acid (Free Acid)

The free acid (CAS 629-22-1) lacks the ester group, influencing its physical and chemical behavior:

| Property | 2-Hydroxyoctadecanoic Acid | This compound (Inferred) |

|---|---|---|

| Molecular Formula | C₁₈H₃₆O₃ | C₂₀H₄₀O₃ |

| Melting Point | 92–93°C | Significantly lower (esterification effect) |

| Solubility | Chloroform/methanol (5:1) | More soluble in non-polar solvents |

| Reactivity | Prone to salt formation | Stable ester linkage |

Functional Implications :

2-Hydroxyethyl 12-Hydroxyoctadecanoate

This dihydroxy ester (CAS 102725-12-2) features hydroxyl groups at both the 2nd and 12th positions, distinguishing it from this compound:

Structural Impact :

- The additional hydroxyl group in 2-hydroxyethyl 12-hydroxyoctadecanoate increases hydrophilicity, making it a more effective surfactant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.